molecular formula C24H11KNa4O14S2 B13783485 Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) CAS No. 68427-34-9

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate)

Cat. No.: B13783485
CAS No.: 68427-34-9
M. Wt: 718.5 g/mol
InChI Key: BXPXEECBLQNEND-UHFFFAOYSA-I
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Description

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) is a polyfunctional aromatic compound characterized by a naphthalene backbone substituted with sulfonate and carboxylate groups. Its structure includes two 4-sulphonato groups and two 1,8-dicarboxylate moieties, balanced by potassium and sodium counterions. This configuration confers high polarity, water solubility, and chelating properties, making it suitable for applications in industrial processes, such as dye synthesis, detergents, and metal ion sequestration .

Properties

CAS No.

68427-34-9

Molecular Formula

C24H11KNa4O14S2

Molecular Weight

718.5 g/mol

IUPAC Name

potassium;tetrasodium;hydron;4-sulfonatonaphthalene-1,8-dicarboxylate

InChI

InChI=1S/2C12H8O7S.K.4Na/c2*13-11(14)7-3-1-2-6-9(20(17,18)19)5-4-8(10(6)7)12(15)16;;;;;/h2*1-5H,(H,13,14)(H,15,16)(H,17,18,19);;;;;/q;;5*+1/p-5

InChI Key

BXPXEECBLQNEND-UHFFFAOYSA-I

Canonical SMILES

[H+].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2C(=C1)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves multiple steps, including sulfonation and carboxylation reactions. The process typically starts with naphthalene, which undergoes sulfonation to introduce sulfonic acid groups. This is followed by carboxylation to add carboxyl groups at specific positions on the naphthalene ring. The final step involves neutralizing the compound with potassium and sodium ions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce different naphthalene carboxylates .

Scientific Research Applications

Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) involves its interaction with specific molecular targets. The sulfonic and carboxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) with three analogous sulfonated naphthalene derivatives:

Compound Name CAS Number Functional Groups Solubility (g/L) Primary Applications Stability
Potassium tetrasodium hydrogen bis(4-sulphonatonaphthalene-1,8-dicarboxylate) N/A 4-sulphonato, 1,8-dicarboxylate >500 (in H₂O) Metal chelation, surfactants Stable at pH 3–10
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 1,3-disulphonate, 7-hydroxy ~300 (in H₂O) Dye intermediates, R&D Degrades above pH 12
Sodium 2-naphthalenesulfonate 532-02-5 2-sulphonato ~200 (in H₂O) Textile auxiliaries, dispersants Stable at pH 2–8
Tetrasodium naphthalene-1,5-dicarboxylate 16587-24-6 1,5-dicarboxylate ~150 (in H₂O) Water treatment, corrosion inhibition Sensitive to acidic conditions

Key Findings:

Functional Group Influence :

  • The target compound’s dual sulfonate and carboxylate groups enhance its chelation capacity compared to analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which lacks carboxylate functionality .
  • Sodium 2-naphthalenesulfonate exhibits lower solubility due to fewer ionizable groups, limiting its utility in high-pH environments .

Stability :

  • The target compound’s stability across a broader pH range (3–10) outperforms Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which degrades under strongly alkaline conditions . This is attributed to the buffering effect of carboxylate groups.

Analytical Methods :

  • Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) sorbents, as described in , is effective for isolating sulfonated naphthalenes from aqueous matrices due to their high polarity .
  • Liquid chromatography-mass spectrometry (LC-MS) is preferred for detection, though the target compound’s multiple charges may require ion-pairing agents for optimal resolution .

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